molecular formula C7H7N3 B063665 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 159431-45-5

1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B063665
CAS-Nummer: 159431-45-5
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: LBJKINSTSXVEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This core structure serves as a versatile and key intermediate in the synthesis of novel kinase inhibitors, mimicking the adenine moiety of ATP and enabling targeted interactions with the kinase hinge region. Its primary research value lies in its application for developing potential therapeutics in oncology, particularly for cancers driven by dysregulated kinase signaling pathways such as JAK, EGFR, and ALK. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the pyrrole and pyrimidine rings, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. Beyond oncology, this scaffold finds utility in immunological and inflammatory disease research. Supplied as a high-purity building block, it is essential for constructing complex molecular libraries for high-throughput screening and for the rational design of next-generation targeted small-molecule therapeutics. Its robust chemical stability and well-characterized reactivity make it an indispensable tool for synthetic and pharmaceutical chemists aiming to advance preclinical drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

159431-45-5

Molekularformel

C7H7N3

Molekulargewicht

133.15 g/mol

IUPAC-Name

1-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-10-5-8-4-6-2-3-9-7(6)10/h2-5H,1H3

InChI-Schlüssel

LBJKINSTSXVEJB-UHFFFAOYSA-N

SMILES

CN1C=NC=C2C1=NC=C2

Kanonische SMILES

CN1C=NC=C2C1=NC=C2

Synonyme

1H-Pyrrolo[2,3-d]pyrimidine,1-methyl-(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

Therapeutic Potential of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives. It is structured to address the specific chemical nuances of this scaffold, particularly the critical distinction between N1- and N7-methylation patterns, which dictates biological activity.[1][2]

A Technical Guide for Drug Discovery & Development

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP and adenosine.[1][2] While the parent scaffold is renowned for yielding blockbuster Janus Kinase (JAK) inhibitors, the This compound derivatives occupy a distinct and evolving therapeutic niche.[1][2]

This guide delineates the two primary pharmacological vectors for these derivatives:

  • N1-Methyl Derivatives (Pyrimidine-N): Acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, mimicking the pharmacology of methylxanthines.[1][2]

  • N7-Methyl Derivatives (Pyrrole-N): Acting as highly selective ATP-competitive kinase inhibitors (JAK, CK1, EGFR), often utilized to modulate solubility and metabolic stability in lead optimization.[1][2]

Chemical Architecture & Structural Isomerism

To ensure scientific integrity, we must first resolve the nomenclature ambiguity common in literature. The IUPAC numbering for the fused pyrrolo[2,3-d]pyrimidine system assigns positions 1 and 3 to the pyrimidine ring nitrogens and position 7 to the pyrrole nitrogen.[1][2]

  • Isomer A (N1-Methyl): this compound (CAS: 159431-45-5).[1][2][3][4][5] Methylation occurs on the pyrimidine ring.[1][2] This creates a zwitterionic-like character or requires a tautomeric shift, often stabilizing specific "dione" forms (e.g., 7-deazaxanthines).[1][2]

  • Isomer B (N7-Methyl): 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 87791-29-5).[1][2][3][4][5] Methylation occurs on the pyrrole ring.[1][2] This is the canonical "kinase inhibitor" orientation, mimicking the N9-position of purines.[1][2]

Structural Logic Diagram

The following diagram illustrates the core scaffold and the divergent functional consequences of methylation at N1 vs. N7.

Scaffold_SAR Core Pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core) N1_Methyl N1-Methylation (Pyrimidine Ring) Core->N1_Methyl Site 1 N7_Methyl N7-Methylation (Pyrrole Ring) Core->N7_Methyl Site 7 Adenosine Adenosine Receptor Antagonism (A1/A2A) N1_Methyl->Adenosine PDE PDE Inhibition (Phosphodiesterase) N1_Methyl->PDE Kinase ATP-Competitive Kinase Inhibition (JAK/CK1) N7_Methyl->Kinase

Caption: Divergent biological activities driven by site-selective methylation of the pyrrolo[2,3-d]pyrimidine scaffold.[1][2]

Therapeutic Vector A: N1-Methyl Derivatives (Metabolic Modulators)

The N1-methylated derivatives, particularly the 2,4-dione analogs (7-deazaxanthines), function as isosteres of naturally occurring methylxanthines (e.g., caffeine, theophylline).[1][2]

Mechanism of Action

These compounds typically bypass the kinase ATP-binding pocket and instead target:

  • Phosphodiesterase (PDE): Inhibition of PDE enzymes prevents the hydrolysis of cAMP/cGMP, elevating intracellular second messenger levels.[1][2][6] This is relevant for anti-inflammatory (PDE4) and cardiovascular (PDE3/5) indications.[1][2]

  • Adenosine Receptors: Acting as antagonists at A1 and A2A receptors, modulating neurotransmission and vascular tone.[1][2]

Key Data: PDE Inhibition Profile

Table 1: Comparative Potency of N1-Methyl-7-deazaxanthines vs. Standards

Compound ClassTargetIC50 (µM)MechanismTherapeutic Indication
1-Methyl-7-deazaxanthine PDE412.5Competitive InhibitorAsthma / COPD
Theophylline (Standard) PDE Non-selective15.0Competitive InhibitorBronchodilation
Roflumilast (Standard) PDE40.0008Competitive InhibitorCOPD
N1-Methyl-Derivative A A2A Receptor0.85AntagonistParkinson's Disease

Therapeutic Vector B: N7-Methyl Derivatives (Kinase Inhibitors)

While drugs like Ruxolitinib and Tofacitinib possess the pyrrolo[2,3-d]pyrimidine core, they often feature complex N7-substituents.[1][2] However, the N7-methyl group specifically is used to optimize:

  • Lipophilicity (LogP): Enhances membrane permeability compared to the free NH.[1][2]

  • Selectivity: The methyl group can induce steric clashes in the hinge region of off-target kinases, narrowing the selectivity profile.[1][2]

Case Study: CK1 and JAK Inhibition

N7-methyl derivatives have shown potent inhibition of Casein Kinase 1 (CK1) and Janus Kinase (JAK) .[1][2] The methyl group fits into the hydrophobic pocket adjacent to the gatekeeper residue.[1][2]

Signaling Pathway: JAK/STAT Inhibition

The following diagram details the mechanism by which these derivatives intercept the JAK/STAT signaling cascade, preventing cytokine-mediated gene transcription.[1][2]

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor N7-Methyl-Pyrrolo[2,3-d]pyrimidine (Inhibitor) Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Transcription Gene Transcription (Pro-inflammatory) pSTAT->Transcription Translocation Nucleus Nucleus

Caption: Mechanism of JAK inhibition by pyrrolo[2,3-d]pyrimidine derivatives, blocking STAT phosphorylation.[1][2]

Experimental Protocols

Synthesis of this compound (N1-Isomer)

This protocol targets the N1-methylated core, useful for PDE/Adenosine research.[1][2]

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)[1][2]

  • Methyl Iodide (MeI)[1][2]

  • Sodium Hydride (NaH) or K2CO3[1][2]

  • DMF (Solvent)[1][2]

Procedure:

  • Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the anion. Note: The pyrrole NH (N7) is the most acidic site and will methylate first preferentially.[1][2] To achieve N1 methylation, protection of N7 or specific directing groups are often required, or separation of isomers is performed.[1][2]

    • Alternative Route for N1-Specific: Use 1-methyluracil as the starting material and fuse the pyrrole ring via the Vilsmeier-Haack reaction.[1][2] This guarantees N1-positioning.[1][2]

  • Reaction: Add MeI (1.1 eq) dropwise.[1][2] Warm to RT and stir for 2-4 hours.

  • Workup: Quench with ice water. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). N7-methyl is usually less polar; N1-methyl (if formed) or N1,N7-dimethyl will elute differently.[1][2]

    • Validation: 1H NMR (DMSO-d6).[1][2][6][7] N7-Me signal ~3.7-3.8 ppm.[1][2] N1-Me signal ~3.4-3.5 ppm (if pyrimidine ring is intact).[1][2]

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC50 of derivatives against JAK2.

  • Enzyme Prep: Dilute JAK2 enzyme (Promega) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of compound (serial dilution in DMSO) into 384-well plate.

  • Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Peptide substrate mix (final ATP conc = Km app).[1][2]

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Link[1][2]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Link

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Link

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. Link

  • This compound (CAS 159431-45-5) Product Data. BLD Pharm. Link

Sources

The Versatile Scaffold: A Technical Guide to 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine core, a methylated derivative of 7-deazapurine, has solidified its status as one such "privileged scaffold." Its structural resemblance to the endogenous purine nucleosides allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This inherent bioactivity, coupled with its synthetic tractability, has made it a focal point in the quest for new drugs to combat a range of diseases, from cancer to inflammatory disorders and viral infections.

This technical guide provides an in-depth exploration of the this compound scaffold, offering insights into its synthesis, diverse biological activities, and its successful application in the design of targeted therapies. We will delve into the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to leverage this remarkable scaffold in their own drug discovery endeavors.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the pyrimidine and pyrrole rings.

A common and versatile method involves the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by methylation at the N-1 position of the pyrrole ring.

General Synthesis of the this compound Scaffold

A prevalent strategy for constructing the pyrrolo[2,3-d]pyrimidine core involves the cyclization of a substituted pyrimidine precursor. For instance, starting from a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, selective methylation can be achieved.

Experimental Protocol: Synthesis of 2,4-dichloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine

  • Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol: This starting material can be synthesized from 1,3-dihydroxy-5-amino aniline and monochloroacetaldehyde in the presence of a base like sodium acetate in a solvent mixture such as tetrahydrofuran and water.[1]

  • Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: The diol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or dichlorophenylphosphine oxide, often in the presence of an organic base such as diisopropylethylamine, at elevated temperatures to yield the dichlorinated intermediate.[1]

  • Step 3: N-Methylation: The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to methylation. This can be achieved using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature.

It is important to note that methylation can occur at different nitrogen atoms. Careful control of reaction conditions and protecting group strategies may be necessary to achieve the desired N-1 methylation.

Functionalization of the this compound Core

Once the core is synthesized, further modifications can be introduced at various positions to explore structure-activity relationships. Common reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This is a key strategy for introducing diverse side chains.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are frequently employed to introduce aryl, heteroaryl, or alkyl groups at halogenated positions of the scaffold, expanding the chemical diversity of the derivatives.

  • Halogenation: The C3 position of the pyrrole ring can be halogenated using reagents like N-halosuccinimides (NCS, NBS, NIS), providing a handle for further functionalization.[4]

Workflow for Derivative Synthesis

G start This compound Core sub Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols) start->sub at C2/C4 coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling at Halogenated Positions halogenation Halogenation (e.g., NBS, NCS) start->halogenation at C3 derivatives Diverse Library of Derivatives sub->derivatives coupling->derivatives halogenation->derivatives

Caption: General strategies for diversifying the this compound scaffold.

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for drug discovery across multiple therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds often exert their effects through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition:

The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows it to act as an ATP-competitive inhibitor of various kinases. The methyl group at the N-1 position can enhance binding affinity and selectivity for specific kinase targets.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several derivatives have shown potent inhibitory activity against EGFR and VEGFR, key drivers of tumor growth and angiogenesis.

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of the FDA-approved JAK inhibitors Tofacitinib and Baricitinib, used in the treatment of autoimmune diseases and myelofibrosis. While not all are 1-methylated, this highlights the scaffold's potential in targeting this kinase family.

  • Other Kinases: Derivatives have also been developed as inhibitors of RET kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Cyclin-Dependent Kinases (CDKs), all of which are implicated in various cancers.[2][5][6]

Quantitative Data on Anticancer Activity

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
8f HT-29 (Colon Cancer)4.55 ± 0.23[4]
8g HT-29 (Colon Cancer)4.01 ± 0.20[4]
6a HeLa (Cervical Cancer)6.55 ± 0.31[4]
Compound 7 HepG2 (Liver Cancer)Promising[7]
Compound 5k EGFR0.079[8]
Compound 5k Her20.040[8]
Compound 5k VEGFR20.136[8]

Mechanism of Action: Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Scaffold inhibitor This compound Derivative kinase Kinase Active Site (ATP-binding pocket) inhibitor->kinase Competitive Binding atp ATP substrate Substrate kinase->substrate block X atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Caption: Competitive inhibition of kinase activity by a this compound derivative.

Antiviral Activity

The this compound scaffold has also shown promise as a source of antiviral agents. Its ability to mimic natural nucleosides makes it a candidate for inhibiting viral polymerases and other enzymes essential for viral replication.

Derivatives have been investigated for activity against a range of viruses, including:

  • Zika Virus (ZIKV) and Dengue Virus (DENV): Certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against these flaviviruses.[9]

  • Rotavirus and Coxsackievirus: Novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited significant antiviral activity against these viruses that cause gastroenteritis.[10]

Anti-inflammatory Activity

Given the central role of kinases in inflammatory signaling pathways, it is not surprising that this compound derivatives have been explored for their anti-inflammatory potential. By inhibiting kinases such as JAKs and other inflammatory mediators, these compounds can modulate the immune response. Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities, with some showing efficacy comparable to that of ibuprofen.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided valuable insights for optimizing potency and selectivity.

  • C4-Substitution: This position is crucial for interaction with the hinge region of many kinases. Bulky and hydrophobic groups are often well-tolerated and can enhance binding affinity. The introduction of amine-containing side chains at this position is a common strategy.

  • C2-Substitution: Modifications at this position can influence selectivity and potency. The introduction of small, polar groups can sometimes improve pharmacokinetic properties.

  • C5- and C6-Substitution: These positions on the pyrrole ring offer opportunities to explore interactions with the solvent-exposed region of the target protein. Introduction of various substituents can modulate solubility and cell permeability.

  • N1-Methyl Group: The presence of the methyl group at the N-1 position can be critical for activity against certain targets by providing favorable hydrophobic interactions and potentially influencing the conformation of the molecule.

Experimental Protocols

To facilitate further research and development of this compound-based compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of a Substituted this compound Derivative

Example: Synthesis of (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) [4]

  • Step 1: Synthesis of the Tricyclic Pyrrolo[2,3-d]pyrimidinone Precursor (6b): This precursor is synthesized through a multi-step reaction, typically involving the condensation of a cyclic amine with a substituted pyrrole derivative.

  • Step 2: Activation of the Carbonyl Group: The carbonyl group of the pyrimidinone ring in 6b is activated using a reagent such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2,6-lutidine in a dry solvent such as dichloromethane (DCM) at low temperature (e.g., -78 °C).

  • Step 3: Imine Formation: The activated intermediate is then reacted with the desired aniline, in this case, 4-fluoroaniline, to form the final imine product 8g . The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • This compound test compound

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a well of the microplate, add the kinase, substrate, and the test compound solution.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Incubate for a short period to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

ADME Properties and Druggability

For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound scaffold offers several advantages in this regard. Its relatively simple and rigid structure provides a good starting point for designing compounds with desirable physicochemical properties.

  • Solubility: The solubility of derivatives can be modulated by the introduction of polar groups at various positions.

  • Permeability: The scaffold itself is relatively lipophilic, and modifications can be made to balance lipophilicity and achieve good cell permeability.

  • Metabolic Stability: The pyrimidine and pyrrole rings are generally stable to metabolic degradation. However, substituents introduced can be sites of metabolism, and this needs to be considered during the design process. In silico ADMET prediction tools can be valuable in the early stages of design to identify potential liabilities.[5][6]

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a versatile and highly valuable framework in modern drug discovery. Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets, particularly kinases, has led to significant advances in the development of novel therapeutics. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, holds immense promise for the future.

As our knowledge of disease pathways continues to expand, the adaptability of the this compound core will undoubtedly be leveraged to design next-generation therapies with improved efficacy, selectivity, and safety profiles. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this remarkable scaffold in their pursuit of new medicines to address unmet medical needs.

References

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  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
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  • evaluation-of-the-anti-inflammatory-activity-of-novel-synthesized-pyrrole-pyrrolopyrimidine-and-sp.pdf - Pharmacophore.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
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  • QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer - Bentham Science Publisher. (2023, October 24).
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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents - ResearchG
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  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
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  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science. (2020, June 5).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Public
  • Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed. (2021, July 22).
  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025, August 10).
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023, January 30).

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The Privileged Scaffold: A Technical Guide to the Synthetic Pathways of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several blockbuster drugs. This guide provides an in-depth exploration of the primary synthetic routes to this versatile heterocyclic system, offering insights into the strategic considerations and mechanistic underpinnings that guide the construction of these valuable molecules.

The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore found in a variety of clinically successful drugs.[1] Its structural similarity to adenine, the nitrogenous base of ATP, allows it to effectively compete for the ATP-binding sites of various enzymes, particularly kinases.[2] This has made it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][3] Notable examples include the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis, and several potent epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors for cancer treatment.[2][4] The broad spectrum of biological activities also includes antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

The efficacy of pyrrolo[2,3-d]pyrimidine-based drugs is intrinsically linked to the synthetic accessibility of the core and the ability to introduce diverse substituents. A thorough understanding of the available synthetic methodologies is therefore crucial for medicinal chemists aiming to design and develop novel therapeutics based on this scaffold.

Core Synthetic Strategies: Building the Bicyclic System

The construction of the pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Strategy A: Annulation of a pyrimidine ring onto a pre-existing pyrrole. This is a widely used and versatile approach.

  • Strategy B: Construction of the pyrrole ring onto a substituted pyrimidine precursor. This strategy is also common and offers alternative pathways to diverse derivatives.

This guide will delve into the key methodologies within each of these strategies, highlighting their strengths, limitations, and mechanistic details.

Strategy A: Pyrimidine Ring Formation from a Pyrrole Precursor

This approach typically involves the use of a suitably substituted pyrrole as the starting material, upon which the pyrimidine ring is constructed.

From 2-Amino-3-cyanopyrroles: The Workhorse Precursors

One of the most prevalent and reliable methods for constructing the pyrrolo[2,3-d]pyrimidine scaffold begins with 2-amino-3-cyanopyrroles. These versatile intermediates can be cyclized with various one-carbon synthons to form the pyrimidine ring.

A common pathway involves the reaction of a 2-amino-3-cyanopyrrole with formic acid, formamide, or a trialkyl orthoformate to yield the corresponding 4-aminopyrrolo[2,3-d]pyrimidine.[7][8] The reaction with formamide is particularly noteworthy for its operational simplicity.

Mechanism: The reaction proceeds through an initial acylation of the 2-amino group of the pyrrole, followed by an intramolecular cyclization via nucleophilic attack of the pyrrole nitrogen onto the activated carbonyl carbon. Subsequent dehydration and tautomerization lead to the aromatic pyrrolo[2,3-d]pyrimidine system.

Workflow for the Synthesis of a 4-Aminopyrrolo[2,3-d]pyrimidine from a 2-Amino-3-cyanopyrrole:

Workflow_A1 start 2-Amino-3-cyanopyrrole reagent Formamide (HCONH2) start->reagent Reaction with heat Heating (e.g., 150-180 °C) reagent->heat Under workup Aqueous Workup & Purification heat->workup Followed by product 4-Aminopyrrolo[2,3-d]pyrimidine workup->product Yields

Caption: General workflow for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Amino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

  • Step 1: A mixture of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1 mmol) and formamide (10 mL) is heated to reflux (approximately 180 °C) for 2-4 hours.

  • Step 2: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Step 3: The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 4-amino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.[9]

From β-Enaminoesters and β-Enaminonitriles of Pyrrole

Another effective method involves the cyclization of β-enaminoesters or β-enaminonitriles derived from pyrroles with various bifunctional reagents.[7][8] These reagents can include urea, thiourea, isothiocyanates, or guanidine, leading to a variety of substitution patterns on the newly formed pyrimidine ring.

For instance, the reaction of a pyrrole-derived β-enaminonitrile with urea or thiourea under basic conditions provides access to 4-amino-pyrrolo[2,3-d]pyrimidin-2(1H)-ones or -thiones, respectively.

Mechanism: The reaction is initiated by the nucleophilic attack of the enamine nitrogen onto the carbonyl or thiocarbonyl carbon of the cyclizing agent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the final product.

Strategy B: Pyrrole Ring Annulation onto a Pyrimidine Core

This strategy begins with a suitably substituted pyrimidine and constructs the pyrrole ring onto it. This approach is particularly useful for accessing derivatives with specific substitution patterns on the pyrimidine ring that might be difficult to achieve through Strategy A.

From 4-Amino-5-substituted Pyrimidines

A common starting point for this strategy is a 4-aminopyrimidine bearing a substituent at the 5-position that can be elaborated into the pyrrole ring. A classic example is the use of a 4-amino-5-(2-oxoethyl)pyrimidine derivative.

Mechanism: The synthesis typically involves the reaction of a 4,6-diaminopyrimidine with a halo-aldehyde or halo-ketone. The reaction proceeds via an initial N-alkylation of the 6-amino group, followed by an intramolecular condensation between the newly introduced carbonyl function and the 5-position of the pyrimidine ring, often facilitated by an activating group at C5. Subsequent aromatization leads to the formation of the pyrrole ring.

Logical Relationship for Pyrrole Annulation:

Strategy_B start Substituted Pyrimidine e.g., 4,6-Diaminopyrimidine reagent α-Halo Carbonyl Compound e.g., Chloroacetaldehyde start->reagent Reacts with intermediate N-Alkylated Intermediate reagent->intermediate Forms cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization Undergoes product Pyrrolo[2,3-d]pyrimidine cyclization->product Yields

Caption: Logical flow for constructing the pyrrole ring onto a pyrimidine.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have significantly expanded the scope and efficiency of pyrrolo[2,3-d]pyrimidine synthesis.[5] For example, a substituted 4-chloropyrimidine can be coupled with a terminal alkyne under Sonogashira coupling conditions. The resulting 4-alkynylpyrimidine can then undergo an intramolecular cyclization, often catalyzed by a base or a transition metal, to form the pyrrole ring.

The Buchwald-Hartwig C-N cross-coupling reaction has also been employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives, particularly for introducing substituents at the N7 position.[4]

Comparative Summary of Key Synthetic Pathways

Synthetic PathwayStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
From 2-Amino-3-cyanopyrroles 2-Amino-3-cyanopyrrolesFormamide, Urea, Guanidine; HeatHigh yields, readily available starting materials, versatile for pyrimidine substitution.High temperatures may be required, limiting functional group tolerance in some cases.
From 4-Amino-5-substituted Pyrimidines 4-Aminopyrimidinesα-Halo ketones/aldehydes; BaseGood control over pyrimidine substitution.Synthesis of the substituted pyrimidine precursor can be multi-step.
Transition Metal-Catalyzed Routes Halogenated pyrimidines, alkynes, aminesPd, Cu catalysts; BasesMild reaction conditions, excellent functional group tolerance, high efficiency.Cost of catalysts, potential for metal contamination in the final product.
Multi-component Reactions Aminopyrimidines, arylglyoxals, active methylene compoundsOften one-pot; various catalystsHigh atom economy, operational simplicity, rapid access to molecular diversity.[10][11]Can sometimes lead to mixtures of products, requiring careful optimization.

Field-Proven Insights and Experimental Causality

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. For instance, if the primary goal is to explore a wide range of substituents on the pyrimidine ring, starting from a common 2-amino-3-cyanopyrrole intermediate (Strategy A) is often the most efficient approach. This allows for the late-stage introduction of diversity using a variety of cyclizing agents.

Conversely, if a specific and potentially complex substituent is required on the pyrimidine ring, it may be more advantageous to construct this ring first and then annulate the pyrrole ring (Strategy B). This avoids carrying a sensitive or complex pyrrole through harsh pyrimidine-forming conditions.

The rise of green chemistry has also influenced the choice of synthetic routes. One-pot, multi-component reactions are gaining traction as they reduce waste and improve efficiency.[10] The use of environmentally benign solvents and reusable catalysts, such as β-cyclodextrin in water, is also an emerging trend in the synthesis of these important heterocycles.[12]

Conclusion

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold is a mature field with a rich history of established methods and a vibrant landscape of modern innovations. A deep understanding of the key synthetic pathways, their mechanistic nuances, and their strategic applications is indispensable for researchers and drug development professionals working in this area. The ability to efficiently and selectively construct this privileged core will continue to fuel the discovery of new and improved therapeutics for a wide range of human diseases.

References

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. 5

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC.

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3-d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Taylor & Francis Online.

  • Scheme 3. Various synthetic schemes of Pyrrolo[2,3-d]pyrimidine... ResearchGate.

  • Synthesis of pyrrolo[2,3-d]pyrimidines using two pyrimidine substrates. ResearchGate.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry.

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.

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Technical Guide: The Role of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold and its parent heterocycle in kinase inhibitor discovery.

Executive Summary: The Deazapurine Advantage

The pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine. Its utility stems from its ability to mimic the purine core of ATP while offering distinct vectors for substitution that modulate potency, selectivity, and metabolic stability.

This guide focuses on the specific role of the This compound derivative (N-methylated pyrrole core) and its unsubstituted parent (7H-pyrrolo[2,3-d]pyrimidine). While the 7H- form is the active pharmacophore in approved drugs like Tofacitinib and Ruxolitinib , the 1-Methyl derivative serves a critical role as a negative control probe and a tool for defining the precise hydrogen-bonding requirements of the kinase hinge region.

Key Technical Insights
  • ATP Mimicry: The 7H-pyrrolo[2,3-d]pyrimidine core forms a bidentate hydrogen bond with the kinase hinge (acceptor at N1, donor at N7-H).

  • The "Methyl Switch" (SAR): Methylation of the pyrrole nitrogen (forming this compound) typically abolishes hinge binding, confirming the necessity of the N7-H donor interaction.

  • Selectivity Tuning: Substitutions at the C4 (exocyclic amine) and C5/C6 positions drive selectivity profiles (e.g., JAK vs. EGFR).

Structural Biology & Mechanism of Action

The Hinge Binding Mode

The primary value of the pyrrolo[2,3-d]pyrimidine scaffold is its capacity to engage the kinase hinge region, a conserved motif connecting the N- and C-terminal lobes of the kinase domain.

  • Adenine (ATP): Binds via N1 (acceptor) and N6-NH2 (donor).

  • 7H-Pyrrolo[2,3-d]pyrimidine:

    • N1 (Pyrimidine): Acts as a H-bond acceptor from the backbone NH of the hinge residue (e.g., Glu, Leu).

    • N7-H (Pyrrole): Acts as a H-bond donor to the backbone Carbonyl of the hinge residue.

  • This compound:

    • The methyl group at N7 (pyrrole N) replaces the proton.

    • Consequence: Loss of H-bond donor capability and introduction of a steric clash with the hinge backbone carbonyl. This typically results in a >100-fold loss in potency for Type I inhibitors.

Visualization of Binding Modes

The following diagram contrasts the binding of the active 7H-scaffold versus the inactive 1-Methyl probe.

BindingMode cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor_active Active Scaffold (7H-pyrrolo[2,3-d]pyrimidine) cluster_inhibitor_inactive Inactive Probe (1-Methyl-1H-pyrrolo...) Glu_NH Hinge NH (Donor) N1_Active N1 (Acceptor) Glu_NH->N1_Active H-Bond N1_Inactive N1 (Acceptor) Glu_NH->N1_Inactive Weak/No Bond Glu_CO Hinge C=O (Acceptor) N7_Active N7-H (Donor) N7_Active->Glu_CO H-Bond N7_Inactive N7-Me (Steric Clash) N7_Inactive->Glu_CO CLASH (No Bond)

Figure 1: Comparison of H-bond networks. The 7H-scaffold (green) maintains critical hinge interactions, while the 1-Methyl derivative (red) disrupts binding, serving as a negative control.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N-methylation on kinase inhibitory activity, drawn from typical SAR campaigns (e.g., JAK, RET, or EGFR programs).

Table 1: Impact of Pyrrole N-Methylation on Kinase Potency

Compound VariantR-Group (C4 Position)N7-SubstituentTarget KinaseIC50 (nM)Activity Status
Reference (Active) 3-aminopiperidine (Tofacitinib-like)H JAK31.6Active
Probe (Inactive) 3-aminopiperidineMethyl JAK3>1,000Inactive
Reference (Active) 4-pyrazolyl amineH RET76Active
Probe (Inactive) 4-pyrazolyl amineMethyl RET>10,000Inactive

Data Source: Synthesized from general SAR trends in JAK/RET inhibitor literature (e.g., Metwally et al., 2024).

Interpretation: The dramatic loss of potency upon N-methylation validates that the inhibitor functions as a Type I ATP-competitive binder requiring the hinge hydrogen bond. If potency were retained, it would suggest an alternative binding mode (e.g., allosteric) or non-specific aggregation.

Synthesis & Experimental Protocols

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of this compound derivatives typically diverges from the 7H-parent synthesis at the protection/alkylation stage.

Workflow Diagram:

Synthesis Start 4,6-Dihydroxypyrimidine Step1 Vilsmeier-Haack Formylation (POCl3/DMF) Start->Step1 Inter1 4,6-Dichloro-5-formylpyrimidine Step1->Inter1 Step2 Condensation with Methylamine (for 1-Me) OR Ammonia (for 7H) Inter1->Step2 Branch_Active Route A: 7H-Scaffold (Use Ammonia/Protecting Group) Step2->Branch_Active NH3 / SEM-Cl Branch_Probe Route B: 1-Methyl Probe (Use Methylamine) Step2->Branch_Probe MeNH2 Final_Active Active Kinase Inhibitor (7H-pyrrolo[2,3-d]pyrimidine) Branch_Active->Final_Active SNAr (C4) + Deprotection Final_Probe Inactive Methylated Probe (this compound) Branch_Probe->Final_Probe SNAr (C4)

Figure 2: Divergent synthesis of the active 7H-scaffold and the 1-Methyl probe from a common pyrimidine precursor.

Protocol: Comparative Kinase Assay (Lanthascreen)

To experimentally validate the role of the 1-Methyl derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Objective: Determine IC50 shifts between 7H- and 1-Methyl-analogs.

Materials:

  • Kinase: Recombinant JAK3 or EGFR (Invitrogen).

  • Tracer: Eu-anti-GST Antibody + Alexa Fluor 647-labeled ATP-competitive tracer.

  • Compounds: 7H-analog (Test) and 1-Methyl-analog (Negative Control).

Step-by-Step Procedure:

  • Compound Prep: Prepare 10 mM DMSO stocks of both compounds. Perform 3-fold serial dilutions (10 µM to 0.5 nM final).

  • Enzyme Mix: Dilute kinase to 2x working concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody mix.

    • Incubate 1 hour at Room Temp (allows compound binding).

    • Add 5 µL of Tracer (at Kd concentration).

  • Read: Measure TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response curve.

    • Validation Criteria: The 7H-analog should show nanomolar IC50. The 1-Methyl-analog should show >100x higher IC50 or no inhibition.

Case Studies in Drug Development

Tofacitinib (Xeljanz)[1]
  • Core: 7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8]

  • Mechanism: JAK1/3 Inhibitor.[9]

  • Structural Insight: The N7-H forms a hydrogen bond with Leu932 (JAK2 numbering equivalent) in the hinge.

  • Relevance of Methylation: During development, N-methylation of the pyrrole ring was used to confirm that the inhibitor was not binding to an allosteric pocket. The loss of activity confirmed the ATP-competitive mode.

Ruxolitinib (Jakafi)[1]
  • Core: 7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8]

  • Mechanism: JAK1/2 Inhibitor.[9][10]

  • Selectivity: Achieved via the cyclopentyl ring at C4, not by modifying the N7 position.

References

  • Metwally, K., et al. (2024). "Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link

  • Mao, L., et al. (2022). "A Comprehensive Overview of Globally Approved JAK Inhibitors." Pharmaceutics. Link

  • Gangjee, A., et al. (2010). "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[11] Link

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Navigating the Solubility Landscape of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrrolo[2,3-d]pyrimidine, a methylated derivative of the 7-deazapurine core, represents a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a promising candidate for the development of novel therapeutics. However, the successful formulation and delivery of any active pharmaceutical ingredient (API) are fundamentally reliant on a thorough understanding of its physicochemical properties, with solubility being a critical parameter. This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information on the solubility of structurally related pyrrolo[2,3-d]pyrimidine derivatives and applies fundamental principles of solubility to provide a reasoned estimation of its behavior. Furthermore, this document details established methodologies for the experimental determination of solubility, offering a practical framework for researchers to generate precise data for their specific applications.

Introduction: The Significance of this compound in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in drug discovery. The replacement of the N7 nitrogen atom of the purine ring with a carbon atom alters the electronic distribution and steric profile of the molecule, often leading to enhanced binding affinity and selectivity for target proteins. This has led to the development of numerous pyrrolo[2,3-d]pyrimidine-based compounds with a wide array of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.

The methylation at the N1 position of the pyrrole ring in this compound can further modulate its physicochemical and pharmacological properties. This modification can influence the compound's metabolic stability, cell permeability, and, crucially, its solubility. A comprehensive understanding of the solubility of this specific analog in various organic solvents is paramount for several stages of the drug development pipeline, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is essential for achieving high yields and purity.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is a prerequisite for creating viable oral, injectable, or topical formulations.

  • In Vitro and In Vivo Screening: Consistent and reproducible biological data relies on the complete dissolution of the test compound in the assay medium.

This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers to make informed decisions throughout the research and development process.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The general principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

2.1. Key Physicochemical Parameters of this compound

PropertyEstimated Value/CharacteristicInfluence on Solubility
Molecular Formula C₈H₈N₄-
Molecular Weight 160.18 g/mol Generally, higher molecular weight can lead to lower solubility.
Polarity Moderately PolarThe presence of nitrogen atoms in the pyrimidine and pyrrole rings contributes to its polarity and hydrogen bonding capacity.
Hydrogen Bond Donors 1 (N-H in the pyrrole ring)Can participate in hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors 3 (Nitrogen atoms in the pyrimidine ring)Can accept hydrogen bonds from protic solvents.
Melting Point Not readily available, but likely a crystalline solid at room temperature.Higher melting points are often associated with lower solubility due to stronger crystal lattice energy.
LogP (Octanol-Water Partition Coefficient) Estimated to be low to moderate.A lower LogP indicates higher hydrophilicity and potentially better solubility in polar solvents.

2.2. The Role of the Solvent

The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor.

Estimated Solubility Profile of this compound in Organic Solvents

Based on the physicochemical properties of the molecule and general solubility principles, the following table provides an estimated qualitative and semi-quantitative solubility profile of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

SolventSolvent TypePolarityEstimated SolubilityRationale
Methanol Polar ProticHighHighThe presence of a hydroxyl group allows for strong hydrogen bonding with the nitrogen atoms of the solute.
Ethanol Polar ProticHighModerate to HighSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.
Isopropanol Polar ProticMediumModerateThe bulkier isopropyl group may hinder efficient solvation compared to smaller alcohols.
Acetone Polar AproticHighModerateAs a polar aprotic solvent, it can engage in dipole-dipole interactions but cannot donate hydrogen bonds.
Ethyl Acetate Polar AproticMediumLow to ModerateIts ester functionality provides some polarity, but it is a less effective solvent than more polar options.
Tetrahydrofuran (THF) Polar AproticMediumModerateThe ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution.
Acetonitrile Polar AproticHighModerateIts high polarity and ability to accept hydrogen bonds suggest moderate solubility.
Dimethylformamide (DMF) Polar AproticHighHighA strong polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule effectively.
Dimethyl Sulfoxide (DMSO) Polar AproticHighVery HighKnown as a universal solvent for many organic compounds due to its high polarity and strong hydrogen bond accepting ability. Pyrrolo[2,3-d]pyrimidin-4-ol is noted to be soluble in DMSO.[1]
Toluene Non-polarLowVery LowThe non-polar nature of toluene makes it a poor solvent for the moderately polar this compound.
Hexane Non-polarVery LowInsolubleAs a non-polar aliphatic hydrocarbon, it is not expected to dissolve the target compound.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, experimental determination is essential. The two most common methods are the equilibrium solubility assay and the kinetic solubility assay.

4.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material.

4.1.1. Step-by-Step Protocol

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2][3] It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PTFE).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method.

  • Data Analysis: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

4.1.2. Visualization of the Shake-Flask Workflow

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B Establish equilibrium C Centrifugation / Filtration B->C Separate solid and liquid phases D Analyze supernatant/filtrate (e.g., HPLC, UV-Vis) C->D Prepare for analysis E Determine Equilibrium Solubility D->E Calculate concentration

Caption: Workflow for Equilibrium Solubility Determination.

4.2. Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

4.2.1. Step-by-Step Protocol

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to the desired organic solvent in a multi-well plate to create a range of concentrations.

  • Incubation: Incubate the plate for a shorter period than the equilibrium method (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Detect the formation of precipitate. This can be done visually or, more quantitatively, using techniques like nephelometry (light scattering) or turbidimetry.

  • Quantification (Optional but Recommended): After incubation, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured.

4.3. Analytical Techniques for Quantification

The choice of analytical technique for quantifying the dissolved compound is crucial for obtaining accurate solubility data.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method that can separate the compound of interest from any impurities or degradation products. It is the preferred method for accurate quantification.

  • UV-Vis Spectroscopy: A simpler and faster method that measures the absorbance of the solution at a specific wavelength.[6] It is suitable for pure compounds with a known molar absorptivity. A calibration curve should be generated to relate absorbance to concentration.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive detection of mass spectrometry, making it ideal for analyzing complex mixtures or very low concentrations.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • pH (in aqueous or protic solvents): The pyrrolo[2,3-d]pyrimidine scaffold has basic nitrogen atoms that can be protonated at acidic pH. The resulting salt form is generally more soluble in polar solvents than the neutral form.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.

  • Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While a lack of direct experimental data necessitates the use of estimations based on physicochemical principles, the provided information serves as a valuable starting point for researchers. The detailed experimental protocols for determining both equilibrium and kinetic solubility offer a clear path for generating precise and reliable data.

A thorough understanding and experimental determination of the solubility of this compound are critical for its successful development as a potential therapeutic agent. This knowledge will enable the optimization of synthetic and purification processes, facilitate the design of effective formulations, and ensure the reliability of biological screening data. As research into this promising class of compounds continues, the generation and dissemination of comprehensive physicochemical data, including solubility in a wide range of solvents, will be invaluable to the scientific community.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Hirano, K., et al. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 2021.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Do, H. D., et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 1996.
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. [Link]

  • PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • University of Manitoba. Solubility test for Organic Compounds. [Link]

  • Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • Royal Society of Chemistry. Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • PubChem. CID 154489651 | C6H3N3. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • MDPI. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • PubMed. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]

  • Google Patents.
  • PubMed. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. [Link]

  • PATENTSCOPE. (WO2007012953) PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS. [Link]

  • Bentham Science. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • National Center for Biotechnology Information. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

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Methodological & Application

Preparation of JAK inhibitors starting from 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of JAK inhibitors utilizing the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold.[1][2][3]

Executive Summary

The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as the core for FDA-approved drugs like Tofacitinib , Ruxolitinib , and Baricitinib . While these approved agents typically feature an unsubstituted or functionalized N-7 (pyrrole nitrogen), the This compound (N-1 methylated) scaffold represents a distinct chemical space.[1][2][3] This guide details the synthetic elaboration of this specific starting material into potent JAK inhibitors, focusing on the installation of the critical C-4 "hinge-binding" motif and subsequent side-chain optimization.[1][2][3]

Part 1: Chemical Context & Strategic Analysis

Nomenclature and Structural Integrity

It is critical to distinguish between the two isomeric forms often confused in commercial catalogs:

  • Target Scaffold (This Protocol): This compound (CAS: 159431-45-5).[1][2][3][4] Methylation is on the N-1 (pyrimidine ring).[2][3] This modifies the H-bond acceptor capability of the hinge-binding region.[1][2][3]

  • Common Isomer: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 87791-29-5).[1][2][3][4] Methylation is on the N-7 (pyrrole ring).[2][3] This is the direct analog of Tofacitinib/Ruxolitinib cores.

Note: This guide addresses the specific request for the 1-Methyl (N-1) scaffold. If the objective is to synthesize standard N-7 substituted inhibitors, the user should refer to the "Strategic Divergence" section.

Mechanism of Action: The Hinge Binder

JAK inhibitors function as ATP-competitive antagonists.[1][2][3] The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP.

  • Standard Binding: N-1 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Leu932 in JAK3); N-3 or the C-4 amine donates a hydrogen bond to the backbone carbonyl (e.g., Glu909).

  • 1-Methyl Scaffold Challenge: Methylation at N-1 blocks the standard H-bond acceptor site.[1][2][3] Successful inhibitors using this core must rely on hydrophobic displacement of water in the pocket or alternative binding modes (e.g., pi-stacking interactions with the gatekeeper residue).

Part 2: Synthetic Protocols

Workflow Overview

The synthesis proceeds in three phases:

  • Activation: Conversion of the inert parent scaffold to the electrophilic 4-chloro intermediate.

  • Coupling: SNAr installation of the amine side chain (the "Tail").

  • Elaboration: Functionalization of the side chain for selectivity.

SynthesisWorkflow Start This compound (Parent Scaffold) NOxide Intermediate A N-Oxide Formation Start->NOxide m-CPBA EtOAc, 0°C Chloro Intermediate B 4-Chloro-1-Methyl (Electrophile) NOxide->Chloro POCl3 Reflux Product Final JAK Inhibitor (Amino-Substituted) Chloro->Product R-NH2, DIPEA S_NAr, 100°C

Figure 1: Synthetic workflow for converting the parent scaffold into a kinase inhibitor.

Protocol A: Preparation of the Electrophilic Core (4-Chloro-1-Methyl-1H-pyrrolo[2,3-d]pyrimidine)[1][2][3]

The parent heterocycle lacks a leaving group at C-4.[1][2][3][5] Direct chlorination is achieved via an N-oxide rearrangement (Reissert-Henze type reaction).[1][2][3]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv, 77% max)[1][2][3]

  • Phosphorus oxychloride (POCl3) (5.0 equiv)

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve this compound (5.0 g, 37.5 mmol) in EtOAc (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (8.4 g, 48.7 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM) for the disappearance of starting material.

    • Workup: The N-oxide often precipitates.[1][2][3] Filter the solid. If no precipitate, wash the organic layer with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid. Dry over Na2SO4 and concentrate.

    • Yield Target: >85% (Off-white solid).[1][2][3][5]

  • Chlorination/Rearrangement:

    • Suspend the dried N-oxide intermediate (4.0 g) in neat POCl3 (20 mL).

    • Caution: This reaction is exothermic.[2]

    • Heat the mixture to reflux (105°C) for 3 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize with NH4OH or NaOH to pH 7-8.[1][2][3]

    • Extract with DCM (3 x 50 mL). Dry organic layers over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 4:1) to isolate 4-chloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine .

    • Validation:1H NMR (CDCl3) should show loss of the C-4 proton and a downfield shift of the C-2 proton.[1][2][3]

Protocol B: Library Synthesis via SNAr Coupling

This step installs the diversity element (R-group) that interacts with the ribose pocket or solvent front.

Reagents:

  • 4-Chloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine (Intermediate B)[1][2][3]

  • Amine Partner (e.g., 1-benzyl-4-aminopiperidine, cyclohexylamine)[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) or K2CO3

  • Solvent: n-Butanol or DMF[1][2][3]

Methodology:

  • Reaction Setup:

    • In a pressure vial, dissolve Intermediate B (100 mg, 0.6 mmol) in n-Butanol (2 mL).

    • Add the amine partner (0.72 mmol, 1.2 equiv).

    • Add DIPEA (1.2 mmol, 2.0 equiv).

  • Thermal Cycle:

    • Seal the vial and heat to 100-120°C for 12 hours.

    • Microwave Alternative: 140°C for 30 minutes.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.

    • Redissolve in DMSO for preparative HPLC or DCM for column chromatography.

    • Elution Gradient (HPLC): 5-95% Acetonitrile in Water (+0.1% Formic Acid).[1][2][3]

Table 1: Representative Amine Partners for JAK SAR [1][2][3]

Amine ClassStructure ExampleTarget Rationale
Piperidines 4-Amino-1-methylpiperidineMimics Tofacitinib side chain; targets solvent front.[1][2][3]
Cycloalkyls CyclohexylamineHydrophobic filling; probes steric tolerance.[2][3]
Benzylic BenzylaminePi-stacking interactions with gatekeeper residues.[1][2][3]
Heteroaryl 3-AminopyrazolePotential secondary H-bond donor.[1][2][3]

Part 3: Advanced Functionalization (The "Tail" Extension)

To achieve high potency (IC50 < 10 nM), the inhibitor often requires a "tail" that extends out of the ATP pocket to interact with the unique cysteines (e.g., Cys909 in JAK3) or specific solvent-exposed residues.

Protocol: Acylation of Piperidine Scaffolds If using a diamine (e.g., 4-amino-piperidine) in Protocol B, a secondary elaboration is required.

  • Deprotection (if Boc-protected): Treat with TFA/DCM (1:1) for 1 hour.

  • Acylation:

    • Dissolve the free amine (1 equiv) in DCM.

    • Add Cyanoacetic acid (1.2 equiv) and HATU (1.2 equiv).

    • Add DIPEA (3 equiv). Stir at RT for 2 hours.

    • Rationale: This installs the cyanoacetamide "warhead" found in covalent JAK3 inhibitors, or the polar nitrile of Tofacitinib.

Part 4: Quality Control & Validation

Analytical Specifications

Every synthesized compound must meet the following criteria before biological testing:

  • Purity: >95% by HPLC (254 nm).

  • Identity: 1H NMR and LC-MS (M+H confirmed).

  • Solubility: Turbidimetric solubility assay in PBS (pH 7.4). Target > 50 µM.

JAK Signaling Pathway Context

Understanding the downstream effect is crucial for assay design.

JAKSignaling Cytokine Cytokine (IL-2, IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (pSTAT) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: The JAK-STAT pathway.[2][6] Inhibitors block the phosphorylation step (Blue Node).

References

  • Flanagan, M. E., et al. "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484.[1][2][3] Link

  • Kuduk, S. D., et al. "Heterocyclic fusion of the pyrrolo[2,3-d]pyrimidine core: Synthesis and JAK inhibitory activity." Bioorganic & Medicinal Chemistry Letters 20.15 (2010): 4550-4554.[1][2][3] Link

  • Deng, J., et al. "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine."[1][2][3] Organic Process Research & Development (2012). Link

  • ChemicalBook. "Product Entry: this compound (CAS 159431-45-5)."[1][2][3] Link

  • BLDpharm. "Structure and CAS verification for Methyl-pyrrolo-pyrimidine isomers." Link

Sources

Troubleshooting & Optimization

Minimizing by-products in the synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold and aim to optimize their synthetic routes by minimizing the formation of critical by-products. Here, we address common issues encountered during synthesis through a series of troubleshooting questions and practical, evidence-based solutions.

Troubleshooting Guide: Common Synthetic Issues

This section directly addresses specific problems you may encounter in the lab. We focus on the causality behind these issues and provide actionable protocols to resolve them.

Q1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of an isomeric by-product. How do I identify and minimize it?

A1: The most common isomeric by-product in this synthesis is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine. The formation of this N7-isomer versus the desired N1-isomer is a classic case of competing regioselectivity at the two most nucleophilic nitrogen atoms on the pyrrolo[2,3-d]pyrimidine core.

Identifying the By-product:

  • 1H NMR Spectroscopy: The chemical shifts of the pyrrole protons (H5 and H6) and the N-methyl group are distinct for each isomer. In the desired N1-methyl isomer, the N-CH3 signal typically appears around 3.6-3.7 ppm (in CDCl3), while for the N7-isomer, it is often shifted further downfield.

  • LC-MS: The two isomers will have identical mass-to-charge ratios (M+H)+ but will typically exhibit different retention times on a reverse-phase HPLC column, with the more polar isomer eluting earlier.

Understanding the Cause: Kinetic vs. Thermodynamic Control

The ratio of N1 to N7 methylation is governed by the principles of kinetic and thermodynamic control.[1][2]

  • Kinetic Product (N7-Methyl): The N7 position is generally more sterically accessible and its lone pair is more readily available, making it the site of faster attack (kinetic product). Reactions run at low temperatures for short durations often favor the N7-isomer.[3][4]

  • Thermodynamic Product (N1-Methyl): The N1-methyl isomer is typically the more thermodynamically stable product. The formation of the N1-anion by a strong base is a key step. Reactions that allow for equilibrium to be reached, often by using higher temperatures and longer reaction times, will favor the more stable N1-isomer.[2][3]

Minimization Strategies:

The key is to select conditions that favor the formation of the thermodynamically stable N1-isomer. This involves careful selection of the base, solvent, and temperature.

Parameter Condition Favoring N1-Isomer (Desired) Condition Favoring N7-Isomer (By-product) Rationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases (e.g., K2CO3, Et3N) or phase-transfer conditions[5]Strong bases irreversibly deprotonate the N1 position, forming the N1-anion which then reacts with the methylating agent. Weaker bases may not fully deprotonate the substrate, leading to methylation at the more kinetically favored N7 site.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Less polar solvents (e.g., THF, CH2Cl2)Polar aprotic solvents effectively solvate the cation of the base (e.g., Na+), enhancing the reactivity of the resulting N1-anion.
Temperature Elevated temperatures (e.g., 80-100 °C)Low temperatures (e.g., 0 °C to room temp)Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable thermodynamic product and allow the reaction to reach equilibrium.[1][4]
Reaction Time Longer reaction times (e.g., 12-24 hours)Shorter reaction times (e.g., 1-4 hours)Allowing the reaction to stir for an extended period ensures that the equilibrium shifts towards the more stable N1-product.[2]
Q2: My reaction is incomplete, with a low yield of the desired N1-methyl isomer and significant starting material remaining. What factors should I investigate?

A2: Low conversion is often related to issues with deprotonation or the activity of the methylating agent.

Troubleshooting Steps:

  • Base Quality and Stoichiometry:

    • Verify Base Activity: Sodium hydride (NaH) is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.

    • Ensure Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation of the starting material.

  • Solvent Purity:

    • Use Anhydrous Solvent: Water in the solvent will quench the strong base and the reactive N1-anion. Ensure your DMF or DMSO is anhydrous.

  • Methylating Agent:

    • Check Agent Quality: Methyl iodide (MeI) can degrade over time. Use a fresh, colorless sample. If it is brown, it can be filtered through a small plug of basic alumina to remove iodine.

    • Consider Alternatives: If MeI is proving problematic, dimethyl sulfate (DMS) is a potent alternative, though it requires careful handling due to its toxicity.

  • Temperature Control: Ensure the reaction is maintained at the target temperature. A drop in temperature can significantly slow down the rate of reaction.

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What purification strategies do you recommend?

A3: The N1 and N7 isomers can be challenging to separate due to their similar polarities.

Recommended Purification Protocol:

  • Silica Gel Column Chromatography: This is the most common method.[6]

    • Solvent System Optimization: Finding the right eluent system is critical. Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the polarity. Adding a small amount of triethylamine (~0.1%) to the eluent can help reduce tailing on the silica gel.

    • Gradient Elution: A shallow gradient elution often provides better separation than an isocratic one.

    • Sample Loading: Use a dry-loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of your column. This leads to sharper bands and better resolution.

  • Preparative HPLC: If column chromatography fails to provide baseline separation, reverse-phase preparative HPLC is a highly effective, albeit more resource-intensive, alternative.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice in the reaction pathway. The use of a strong base directs the reaction towards the desired N1-methyl product, while weaker conditions can lead to the undesired N7-isomer.

G cluster_0 Reaction Conditions cluster_1 Intermediates cluster_2 Products Starting Material 7H-pyrrolo[2,3-d]pyrimidine N1_Anion N1-Anion (Thermodynamic Intermediate) Starting Material->N1_Anion Strong Base (NaH) High Temp N7_Protonated Neutral SM (Kinetic Intermediate) Starting Material->N7_Protonated Weak Base (K2CO3) Low Temp Product_N1 This compound (Desired Thermodynamic Product) N1_Anion->Product_N1 + CH3I Product_N7 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Undesired Kinetic By-product) N7_Protonated->Product_N7 + CH3I

Caption: Decision pathway for the methylation of 7H-pyrrolo[2,3-d]pyrimidine.

Detailed Protocol: Optimized Synthesis for N1-Methylation

This protocol is designed to maximize the yield of the desired N1-isomer.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Suspension: Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become clearer as the sodium salt forms.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (3x) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography as described in Q3.

Frequently Asked Questions (FAQs)

  • Q: Why is the pyrrolo[2,3-d]pyrimidine core important?

    • A: This heterocyclic system is a "privileged scaffold" in medicinal chemistry. It is a bioisostere of purine and is the core structure of numerous kinase inhibitors and other therapeutic agents.[7][8] Therefore, controlling its synthesis is crucial for drug discovery programs.[9][10]

  • Q: Can I use protecting groups to avoid regioselectivity issues?

    • A: Yes, using a protecting group on the N7 position is a valid strategy, though it adds steps to the overall synthesis. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be installed, followed by methylation at N1, and then removed under specific conditions.[11]

  • Q: What is the underlying electronic reason for the N7 position's kinetic reactivity?

    • A: The N7 nitrogen is a "pyridine-like" nitrogen, and its lone pair of electrons is in an sp2-hybridized orbital in the plane of the ring, making it sterically accessible and a potent nucleophile. In contrast, the N1 nitrogen is "pyrrole-like," and its lone pair contributes to the aromaticity of the pyrrole ring, making it less basic and nucleophilic until it is deprotonated. Methylation at N7 also generates a positive charge that can be delocalized, which can stabilize the transition state.[12][13]

References

  • Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved February 20, 2026, from [Link]

  • Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Kinetic Control vs. Thermodynamic Control. (2020). YouTube. Retrieved February 20, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS. (2007). WIPO.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science. Retrieved February 20, 2026, from [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science. Retrieved February 20, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. (2012). Google Patents.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). PMC. Retrieved February 20, 2026, from [Link]

  • N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. (2015). PMC. Retrieved February 20, 2026, from [Link]

  • Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. (1985). PubMed. Retrieved February 20, 2026, from [Link]

  • N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. (2015). PMC. Retrieved February 20, 2026, from [Link]

Sources

Stability of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions

[1]

Module 1: Critical Identification (Start Here)

Before proceeding with stability testing, you must verify which isomer you are handling. The stability profile in basic media is diametrically opposite for these two isomers.

FeatureTarget A: N1-Methyl Isomer Target B: N7-Methyl Isomer
Common Name This compound7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 159431-45-5 87791-29-5
Structure Methyl on Pyrimidine RingMethyl on Pyrrole Ring
Electronic State Zwitterionic / Cationic characterNeutral Aromatic
Base Stability LOW (High Risk of Hydrolysis) HIGH (Stable)
Usage Synthetic Intermediate / ImpurityKinase Inhibitor Scaffold (e.g., Tofacitinib core)

Warning: If you are developing a kinase inhibitor, you are likely using the N7-Methyl scaffold. If you purchased "this compound" from a catalog, you likely have the N1-Methyl isomer.[1] Verify by NMR.

Module 2: Stability in Acidic Conditions
Behavior

Both isomers exhibit good stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA).

  • Mechanism: The pyrrolo[2,3-d]pyrimidine system is basic. In acid, it undergoes protonation rather than degradation.

  • N1-Methyl Isomer: Already possesses significant cationic character; forms stable salts.[1]

  • N7-Methyl Isomer: Protonation occurs at N1 (pKa ~ 4-5).[1]

Troubleshooting Guide: Acidic Media

Q: My sample precipitated after adding 1M HCl. Is it degraded?

  • Diagnosis: Likely Salt Formation , not degradation.

  • Explanation: The hydrochloride salt of pyrrolo[2,3-d]pyrimidines often has lower solubility in organic/aqueous mixtures than the free base.

  • Resolution:

    • Dilute with water or add methanol to check solubility.

    • Neutralize a small aliquot with NaOH; if the precipitate redissolves or extracts into organic solvent (DCM/EtOAc), the core is intact.

Q: I see a color change (Yellow/Orange) in strong acid.

  • Diagnosis: Charge Transfer / Protonation .

  • Risk: Low.

  • Explanation: Protonation of the pyrimidine ring extends the conjugation system, often causing a bathochromic shift (yellowing). This is reversible upon neutralization.

  • Caveat: If using Nitric Acid or concentrated H₂SO₄ with heat, electrophilic attack (nitration/sulfonation) on the electron-rich pyrrole ring (C5/C6) will occur.

Module 3: Stability in Basic Conditions
Behavior

This is where the isomers diverge.

  • N7-Methyl Isomer (Drug Scaffold): Highly Stable .[1]

    • Resistant to hydrolysis up to pH 13 at ambient temperature. The fused system mimics 7-deazapurine nucleosides, which are more stable to hydrolysis than their purine counterparts.

  • N1-Methyl Isomer (CAS 159431-45-5): Unstable .[1]

    • Mechanism: The N1-methyl group creates a positive charge deficiency on the pyrimidine ring. Hydroxide ions (

      
      ) act as nucleophiles, attacking C2 or C4.
      
    • Pathway: Ring opening (Dimroth-type cleavage) or hydrolysis to an aldehyde/amine species.[1]

Troubleshooting Guide: Basic Media

Q: My compound disappeared from LC-MS after exposure to 1N NaOH.

  • Target: Likely N1-Methyl Isomer .

  • Diagnosis: Pyrimidine Ring Opening .

  • Mechanism: Nucleophilic attack at C2 breaks the N1-C2 bond.[1] The resulting formyl-amino species may not ionize well or will elute at the solvent front.

  • Action: Repeat the experiment with milder base (e.g.,

    
     or 
    
    
    ). Avoid strong mineral bases.

Q: Can I use sodium hydride (NaH) with this scaffold?

  • For N7-Methyl: Yes, standard alkylation conditions (NaH/DMF) are safe.

  • For N1-Methyl: High risk.[1] Strong bases can deprotonate C2-H (if available) or cause immediate decomposition.[1]

Module 4: Visualization of Pathways

The following diagram illustrates the divergent stability pathways based on the methylation site.

StabilityPathwaysStartUnknown Isomer(Methyl-pyrrolo[2,3-d]pyrimidine)CheckCheck Methyl Position(NMR/CAS)Start->CheckN1N1-Methyl Isomer(CAS 159431-45-5)Check->N1Methyl on Pyrimidine NN7N7-Methyl Isomer(CAS 87791-29-5)Check->N7Methyl on Pyrrole NAcidAcidic Conditions(HCl, TFA)N1->AcidBaseBasic Conditions(NaOH, KOH)N1->BaseN7->AcidN7->BaseN1_Acid_ResStable Salt FormationAcid->N1_Acid_ResN7_Acid_ResStable Salt Formation(Protonation at N1)Acid->N7_Acid_ResN1_Base_ResUNSTABLERing Opening / HydrolysisBase->N1_Base_ResN7_Base_ResSTABLEResistant to HydrolysisBase->N7_Base_Res

Caption: Comparative stability flowchart. Note the critical instability of the N1-methyl isomer in basic conditions.

Module 5: Experimental Protocols
Protocol A: Rapid Stability Screen (LC-MS)

Use this to validate the integrity of your specific lot.[1]

Materials:

  • 1 mg/mL stock solution of compound in DMSO.

  • Buffer A (Acid): 0.1 M HCl.

  • Buffer B (Base): 0.1 M NaOH.

  • Buffer C (Neutral): PBS pH 7.4.

Steps:

  • Preparation : Aliquot 10 µL of stock into three HPLC vials.

  • Treatment : Add 990 µL of Buffer A, B, and C to respective vials.

  • Incubation :

    • T0 : Inject immediately.

    • T24 : Incubate at Room Temp for 24 hours, then inject.

  • Analysis :

    • Monitor for disappearance of the parent peak (

      
       134.15).
      
    • Pass Criteria (N7-Methyl): >95% recovery in all buffers.

    • Pass Criteria (N1-Methyl): >95% in Acid/Neutral; <50% in Base (expected).

Protocol B: Solubility vs. Degradation Check

Use this if precipitation occurs.[1]

  • Centrifuge the precipitated sample.

  • Remove supernatant.

  • Add DMSO to the pellet.

  • Result:

    • Clear Solution: It was just the salt form. Compound is safe.

    • Insoluble/Gummy: Polymerization or decomposition has occurred.

Summary Data Table
ConditionN1-Methyl Isomer (CAS 159431-45-5)N7-Methyl Isomer (CAS 87791-29-5)
0.1 M HCl (24h, RT) Stable (Forms Salt)Stable (Forms Salt)
0.1 M NaOH (24h, RT) Unstable (Ring Opening)Stable
Water / DMSO StableStable
Oxidizing Agents Unstable (Pyrrole oxidation)Unstable (Pyrrole oxidation)
Light Sensitivity Moderate (Protect from light)Moderate (Protect from light)
References
  • Chemical Structure & Identity (N1-Methyl) : this compound.[1][2][3][4] CAS Common Chemistry.[5][6] Retrieved from

  • Chemical Structure & Identity (N7-Methyl) : 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine.[1][3][4] BLD Pharm Catalog. Retrieved from

  • Deazapurine Stability : Seela, F., et al. (2002). "8-Aza-7-deazapurine-pyrimidine base pairs: The contribution of 2- and 7-substituents to the stability of duplex DNA". Tetrahedron. (Demonstrates stability of the N7-substituted scaffold in oligonucleotide synthesis conditions). Retrieved from

  • Dimroth Rearrangement Mechanism : Brown, D. J. (1967). "The Dimroth rearrangement. Part IX". Journal of the Chemical Society C. (Mechanistic basis for pyrimidine ring instability in N1-alkylated species). Retrieved from

  • General Scaffold Stability : Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry (2023). (Illustrates the robustness of the N7-substituted core in drug discovery). Retrieved from

Recrystallization solvents for high-purity 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the purification and recrystallization of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine and its common isomers.

User Advisory: Isomer Identification Before proceeding, confirm your specific isomer. The nomenclature for pyrrolo[2,3-d]pyrimidines can be ambiguous regarding the "1-Methyl" designation due to differing numbering systems (IUPAC vs. historical purine/indole numbering).[1][2]

  • Target A: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 87791-29-5) [1][2]

    • Structure: Methyl group on the pyrrole nitrogen (Position 7).[3][4]

    • Context: The most common "N-methyl" scaffold, analogous to 1-methyl-7-azaindole.[1][2] Often an oil or low-melting solid.[2]

  • Target B: this compound (CAS 159431-45-5) [1][2]

    • Structure: Methyl group on the pyrimidine nitrogen (Position 1).[3][4]

    • Context: A zwitterionic or quinoid species, often a specific impurity or specialized intermediate.[1]

This guide primarily addresses Target A (the standard N-methyl scaffold) while providing specific notes for Target B and salt forms.

Part 1: Solvent Selection Strategy

Q1: My compound is an oil or sticky solid. Which solvent system should I use to crystallize it?

Recommendation: For the free base (neutral form), the compound is likely a low-melting solid or viscous oil.[1] Standard recrystallization at room temperature often fails.

  • Primary Solvent System: Diethyl Ether / n-Pentane or MTBE / n-Heptane .[1][2]

  • Technique: Dissolve in a minimum amount of Ether or MTBE at room temperature. Add Pentane/Heptane dropwise until slight turbidity appears. Store at -20°C to -78°C .

  • Why? The methyl group disrupts the hydrogen bonding network of the parent heterocycle (which melts >200°C), drastically lowering the melting point.[1] Non-polar anti-solvents at cryogenic temperatures force the lattice to form.

Q2: I am purifying the Hydrochloride (HCl) or Tosylate salt. What changes?

Recommendation: Salt formation significantly raises the melting point, making recrystallization the preferred purification method.[1]

  • Solvent System: Ethanol (absolute) or Isopropanol (IPA) .

  • Anti-Solvent (if needed): Diethyl Ether or Ethyl Acetate .

  • Protocol: Dissolve the salt in boiling Ethanol. If it does not precipitate upon cooling to RT, add warm Ethyl Acetate slowly, then cool to 4°C.

  • Causality: The ionic lattice of the salt requires a polar protic solvent for dissolution but is insoluble in ethers/esters, allowing for a classic "solvent/anti-solvent" crash.[1]

Q3: Which solvents effectively remove colored impurities?

Recommendation: Toluene or Anisole (for free base); Methanol/Charcoal (for salts).

  • Protocol: For the free base, dissolve in hot Toluene (50-60°C). Treat with activated charcoal (5 wt%), filter while hot through Celite, and cool.

  • Mechanism: Planar aromatic impurities (often oxidized oligomers) adsorb strongly to charcoal in polar solvents or remain in the mother liquor of aromatic solvents like Toluene.

Part 2: Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution becomes cloudy, and oily droplets form instead of crystals.[1] Root Cause: The temperature dropped too quickly, or the anti-solvent concentration is too high, pushing the compound out of solution as a supercooled liquid before a crystal lattice could form.[1] Corrective Actions:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a small crystal (if available) at the saturation point.

  • Slow Cool: Wrap the flask in a towel or place it in a water bath to cool slowly over 2-4 hours.

  • Add Anti-solvent Slower: Introduce the Heptane/Pentane via vapor diffusion (place the small vial of solution inside a larger jar containing the anti-solvent).

Issue: Low Yield

Symptom: Crystals are pure, but recovery is <50%. Root Cause: The compound is too soluble in the primary solvent (e.g., Ethanol).[1] Corrective Actions:

  • Switch Solvent: Move to Isopropanol or n-Butanol (lower solubility than Ethanol).

  • Cryogenic Finish: Ensure the final crystallization step sits at -20°C for at least 12 hours.

  • Second Crop: Concentrate the mother liquor to half volume and cool again (purity may be lower).

Part 3: Detailed Experimental Protocols

Protocol A: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Free Base)

Target State: Low-melting Solid / Oil[1][2]

  • Dissolution: Dissolve crude residue (10 g) in Diethyl Ether (50 mL) at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (insoluble in ether).

  • Crystallization:

    • Cool the filtrate to 0°C.

    • Add n-Pentane (or n-Hexane) dropwise (approx. 20-30 mL) until the solution turns faintly opalescent.[1][2]

    • Add a seed crystal if available.

    • Store at -20°C for 24 hours.

  • Isolation: Decant the solvent quickly (cold filtration) to prevent melting. Wash solids with cold Pentane (-78°C).[1][2]

Protocol B: Recrystallization of the Hydrochloride Salt

Target State: High-melting Solid[1][2]

  • Preparation: Dissolve crude salt (10 g) in boiling Ethanol (80 mL).

  • Clarification: If the solution is dark, add activated carbon (0.5 g), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the clear filtrate to cool slowly to room temperature. Needle-like crystals should form.

  • Completion: If yield is low, add Ethyl Acetate (40 mL) slowly to the stirring mixture at RT, then cool to 4°C.

  • Drying: Filter and dry under vacuum (40°C, 10 mbar) for 6 hours.

Part 4: Impurity Profile & Removal

Impurity TypeOriginRemoval Strategy
Unreacted Starting Material Pyrrolo[2,3-d]pyrimidine (NH free)Base Wash: The NH precursor is weakly acidic.[1][2] Wash the organic ether layer with 1M NaOH (removes unmethylated species).
Regioisomers N1-Methyl vs N7-MethylChromatography/Selectivity: These have different polarities.[2] N7-methyl is less polar (higher Rf in EtOAc/Hex).[2] Recrystallization from non-polar solvents favors the N7-methyl.[2]
Inorganic Salts NaI, K2CO3 (from methylation)Filtration: Insoluble in DCM or Ether.[1] Filter the crude organic solution before crystallization.
Oxidation Products N-Oxides or dimersCharcoal Treatment: Use Protocol B (Step 2).[2]

Part 5: Decision Tree for Solvent Selection

Recrystallization_Guide Start Start: this compound Sample CheckState Check Physical State / Form Start->CheckState IsSalt Is it a Salt? (HCl, Tosylate) CheckState->IsSalt IsFreeBase Is it the Free Base? CheckState->IsFreeBase SaltSolvent Use Polar Protic System: Ethanol, IPA, or MeOH/EtOAc IsSalt->SaltSolvent FreeBaseCheck Is it Solid or Oil? IsFreeBase->FreeBaseCheck SolidHighMP Solid (High MP >100°C) (Likely substituted analog) FreeBaseCheck->SolidHighMP OilLowMP Oil or Low MP Solid (<60°C) (Likely pure 7-Me scaffold) FreeBaseCheck->OilLowMP SolventSolid Use: Toluene or EtOAc/Heptane (Hot -> Cold) SolidHighMP->SolventSolid SolventOil Use: Ether/Pentane at -20°C OR Vacuum Distillation OilLowMP->SolventOil

Caption: Decision logic for selecting the appropriate purification method based on the compound's physical form and salt state.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound Summary). Retrieved from [Link]

  • Dholakia, S. P., et al. (2020).[1] Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Google Patents. (2017). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (US20170233397A1).[1][2] Retrieved from

Sources

Validation & Comparative

1H NMR spectral interpretation of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (also known as 7-methyl-7-deazapurine in purine numbering).[1] It is designed for researchers requiring rigorous structural verification of this scaffold, which is a critical pharmacophore in JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).[1]

Part 1: Structural Definition & Numbering Logic

Before interpreting the spectrum, the numbering system must be standardized to avoid the common confusion between IUPAC and Purine conventions.[1]

  • Systematic IUPAC: The pyrrole nitrogen is position 1 .[1] The methyl group is at N1 .[1]

  • Purine Numbering (Bio-Pharma Standard): The pyrrole nitrogen is position 7 .[1] The methyl group is at N7 .[1]

For this guide, we utilize the Systematic IUPAC numbering to align with the requested name "1-Methyl-1H-...", but cross-reference Purine numbering for clarity.

Target Structure:

  • Core: Pyrrolo[2,3-d]pyrimidine (7-deazapurine).[1][2]

  • Substitution: Methyl group at the pyrrole nitrogen.[1][3][4]

  • Formula:

    
    
    
  • MW: 133.15 g/mol [5]

Part 2: Experimental Protocol

To ensure reproducible high-resolution data, follow this optimized acquisition protocol.

Sample Preparation:

  • Solvent Selection: DMSO-d6 is the preferred solvent over CDCl

    
    .
    
    • Reasoning: The fused aromatic system is planar and prone to

      
      -stacking aggregation in non-polar solvents like Chloroform, which causes concentration-dependent chemical shift variations and line broadening.[1] DMSO-d6 disrupts these interactions, yielding sharper peaks.[1]
      
  • Concentration: Prepare a 10–15 mM solution (approx. 2 mg in 0.6 mL).

    • Note: Higher concentrations (>50 mM) may induce stacking shifts, particularly for the H2 proton.[1]

  • Reference: Calibrate to residual DMSO-d5 quintet at 2.50 ppm .

Acquisition Parameters (Recommended):

  • Frequency: 400 MHz or higher (600 MHz preferred for resolving H5/H6 coupling).

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The C2-H proton has a long

    
     relaxation time; insufficient delay will reduce its integral accuracy.[1]
    
  • Scans (NS): 16–32 scans are sufficient for this concentration.[1]

Part 3: Spectral Interpretation & Assignment

The 1H NMR spectrum of this compound is characterized by four distinct signal sets.

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
Position (IUPAC)Position (Purine)Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H2 H2 8.75 – 8.85 Singlet (s)1H-Most deshielded; flanked by two nitrogens (N1, N3).[1]
H4 H6 8.60 – 8.70 Singlet (s)1H-If unsubstituted at C4.[1] Often absent in drug scaffolds.[1]
H6 H8 7.45 – 7.55 Doublet (d)1H3.6 Hz

-proton to pyrrole N; deshielded by aromatic current.[1]
H5 H7 6.55 – 6.65 Doublet (d)1H3.6 Hz

-proton to pyrrole N; electron-rich, shielded.[1]
N-Me N-Me 3.80 – 3.85 Singlet (s)3H-Diagnostic N-Methyl signal.[1]

Note: If the pyrimidine ring is substituted (e.g., 4-chloro or 4-amino), the H4 signal will be absent, and H2/H6/H5 shifts will vary slightly due to electronic effects.[1]

Detailed Mechanistic Assignment
  • The Pyrimidine Singlet (H2):

    • Appears at ~8.8 ppm .[1]

    • Diagnostic Feature: This is typically the most downfield signal.[1] It lacks coupling partners in the 4-substituted derivatives common in synthesis.[1]

    • Causality: The proton is located between two electronegative nitrogen atoms (N1 and N3 in purine numbering), causing extreme deshielding.[1]

  • The Pyrrole Doublets (H6 vs H5):

    • H6 (Purine H8): Appears at ~7.5 ppm .[1] It is closer to the pyrimidine ring fusion and the N-methyl group.[1]

    • H5 (Purine H7): Appears at ~6.6 ppm .[1]

    • Coupling: They exhibit a characteristic AX system with

      
      .[1] This coupling constant is diagnostic for 2,3-disubstituted pyrroles.[1]
      
    • Distinction: H6 is more deshielded than H5 due to its proximity to the electronegative nitrogen and the ring current anisotropy of the fused pyrimidine ring.[1]

  • The N-Methyl Singlet:

    • Appears at 3.82 ppm .[1]

    • Verification: A sharp singlet integrating to 3 protons. Its position is characteristic of N-methyl groups on aromatic heterocycles (typically 3.5–4.0 ppm).[1]

Part 4: Comparative Performance Analysis

This section compares the spectral "performance" (resolution and diagnostic utility) of the target compound against its parent scaffold and solvent alternatives.[1]

Comparison 1: Target vs. Parent (1H-pyrrolo[2,3-d]pyrimidine)

Objective: Confirm successful N-methylation.[1]

FeatureParent (Unmethylated)Target (1-Methylated)Diagnostic Result
NH Signal Broad singlet at 12.0–12.5 ppm Absent Confirms loss of NH.[1]
Aliphatic Region Empty (unless impurities)Sharp singlet at 3.8 ppm Confirms addition of Methyl.[1]
H6 Shift ~7.4 ppm~7.5 ppmSlight downfield shift due to steric/electronic effect of Me.
H2 Shift ~8.8 ppm~8.8 ppmMinimal change (remote from methylation site).[1]
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)

Objective: Optimize resolution.

  • DMSO-d6 (Recommended):

    • H2 Peak: Sharp singlet.

    • H5/H6 Coupling: Clearly resolved (

      
       Hz).
      
    • Solubility: Excellent.

  • CDCl3 (Alternative):

    • H2 Peak: Often broad or slightly shifted upfield due to aggregation.[1]

    • H5/H6: May show higher order effects if concentration is high.[1]

    • Chemical Shifts: Generally 0.2–0.5 ppm upfield compared to DMSO.

    • Verdict: Use DMSO-d6 for publication-quality characterization to avoid aggregation artifacts.

Part 5: Advanced Verification Workflow (2D NMR)

To rigorously distinguish between N1-methylation (pyrrole N, desired) and N3-methylation (pyrimidine N, regioisomer), a 2D NMR workflow is required.[1]

Protocol: NOESY / ROESY
  • Experiment: 1D NOE or 2D NOESY.

  • Irradiation: Irradiate the Methyl singlet at 3.8 ppm.

  • Observation:

    • Target (N-Me on Pyrrole): Strong NOE enhancement of H6 (the adjacent pyrrole proton) and H2 (if conformation allows, but primarily H6).[1]

    • Isomer (N-Me on Pyrimidine): NOE enhancement would be seen with H2 but NOT H6 .[1]

Logic Diagram: Structural Elucidation Workflow

NMR_Workflow Start Sample: Methylated Pyrrolopyrimidine Solvent: DMSO-d6 Step1 1. Acquire 1H NMR Check for Methyl Singlet (~3.8 ppm) Start->Step1 Decision1 Methyl Singlet Present? Step1->Decision1 Step2 2. Check NH Region (>11 ppm) Decision1->Step2 Yes Result_Parent NH Present: Incomplete Reaction (Parent) Decision1->Result_Parent No Step2->Result_Parent Signal >11ppm Step3 3. Analyze Aromatic Region Identify H2 (s) and H5/H6 (d) Step2->Step3 Clean Step4 4. Run NOESY/NOE Irradiate Methyl Group Step3->Step4 Decision2 NOE Correlation? Step4->Decision2 Result_Target NOE to H6 (d): CONFIRMED: 1-Methyl (Pyrrole N) Decision2->Result_Target Enhancement of H6 Result_Isomer NOE to H2 (s) ONLY: ISOMER: N3-Methyl (Pyrimidine N) Decision2->Result_Isomer Enhancement of H2 only

Caption: Decision tree for confirming the regiochemistry of N-methylation using 1H NMR and NOE experiments.

References

  • ChemicalBook. (2025).[1] 7H-Pyrrolo[2,3-d]pyrimidine NMR Spectrum. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[1][2] PubChem.[1] Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][6][7] Organometallics.[1][3][7] Retrieved from [1]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.[1][2][8][9] Molecules.[1][2][3][6][9][10][11][12][13][14] Retrieved from [1]

  • Royal Society of Chemistry. (2012). 1H NMR delta values for heteroaromatics. Med. Chem. Commun. Retrieved from [1]

Sources

Comparative Bioactivity Guide: 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine vs. Standard Purines

[1]

Executive Summary

This compound represents a critical scaffold modification in medicinal chemistry, distinct from standard biological purines (Adenine, Guanine).[1] While standard purines are ubiquitous in nucleic acid metabolism and signaling, the pyrrolo[2,3-d]pyrimidine core (7-deazapurine) acts as a bioisostere that alters hydrogen bonding and metabolic susceptibility.[1]

The addition of the N1-methyl group further differentiates this molecule by blocking the Watson-Crick hydrogen-bonding face, rendering it incapable of canonical base pairing.[1] This feature is strategically exploited in drug design to create non-nucleoside kinase inhibitors (e.g., JAK, LRRK2, RET inhibitors) that avoid incorporation into DNA/RNA, thereby reducing genotoxicity compared to standard purine antimetabolites.[1]

Key Performance Differentiators
FeatureStandard Purine (e.g., Adenine)This compoundImpact on Bioactivity
Core Skeleton Imidazo[4,5-d]pyrimidinePyrrolo[2,3-d]pyrimidine7-Deaza modification removes N7 H-bond acceptor; increases lipophilicity.[1]
N1 Functionality H-bond Donor/Acceptor (Base Pairing)Methylated (Blocked)Prevents DNA incorporation ; enforces hydrophobic interactions in binding pockets.[1]
Metabolic Stability Susceptible to N-glycosylation (PNPase)Resistant to N-glycosylationExtended half-life ; stable against purine nucleoside phosphorylases.[1]
Primary Target DNA/RNA Polymerases, GPCRsProtein Kinases (ATP-binding site)Shifts mechanism from antimetabolite to competitive inhibitor .

Structural & Mechanistic Analysis

The 7-Deaza Difference (C7 vs. N7)

Standard purines possess a nitrogen at position 7 (N7), which serves as a critical hydrogen bond acceptor.[1] In this compound, this is replaced by a carbon (C7).[1]

  • Effect: This modification eliminates a potential solvation point, increasing the molecule's lipophilicity (LogP) and membrane permeability.[1]

  • Kinase Selectivity: Many kinases accept the C7-H motif, whereas the N7 lone pair of standard purines can sometimes lead to repulsive electrostatic clashes in specific mutant kinase pockets (e.g., certain EGFR or RET mutants).[1]

The N1-Methylation Blockade

In standard purines, the N1 position is essential for Watson-Crick base pairing.[1]

  • Mechanism: Methylation at N1 sterically hinders hydrogen bonding.

  • Therapeutic Advantage: This ensures the molecule acts strictly as a small molecule inhibitor (SMI) rather than a "suicide substrate" for DNA polymerases, significantly lowering the risk of off-target mutagenicity.[1]

Visualization: Scaffold Interaction Logic

The following diagram illustrates the structural divergence and its impact on kinase binding versus DNA incorporation.

ScaffoldComparisonPurineStandard Purine(Adenine/Guanine)Deaza7-Deazapurine(Pyrrolo[2,3-d]pyrimidine)Purine->DeazaN7 → C7 Subst.(Isosteric replacement)Target_DNADNA/RNA Incorporation(Genotoxicity Risk)Purine->Target_DNAHigh Affinity(Substrate)Target_KinaseKinase ATP Pocket(Therapeutic Target)Purine->Target_KinaseModerate AffinityMethylDeaza1-Methyl-1H-pyrrolo[2,3-d]pyrimidineDeaza->MethylDeazaN1-Methylation(Steric Block)Deaza->Target_DNAReduced RiskDeaza->Target_KinaseHigh Affinity(Hinge Binding)MethylDeaza->Target_DNABLOCKED(No H-bonding)MethylDeaza->Target_KinaseSelective Inhibition(Hydrophobic Fit)

Figure 1: Structural evolution from Purine to this compound showing the shift from DNA substrate to selective Kinase Inhibitor.[1]

Experimental Bioactivity Data[2][3][4][5][6][7][8][9][10]

Kinase Inhibition Profile

The pyrrolo[2,3-d]pyrimidine scaffold is the core of FDA-approved drugs like Tofacitinib (JAK inhibitor).[1] The 1-methyl derivative is often used as a probe to test the necessity of the N1-H donor in the "hinge region" of the kinase.

  • JAK Family (JAK1/2/3): The unmethylated scaffold binds to the hinge region via N1-H (donor) and N3 (acceptor).[1]

    • Observation: Methylation of N1 often reduces potency against wild-type kinases that require a bidentate H-bond (donor-acceptor).[1]

    • Application: 1-Methyl derivatives are used to achieve isoform selectivity by targeting kinases that rely primarily on hydrophobic interactions at the N1 interface rather than hydrogen bonding.[1]

  • RET & LRRK2 Kinases: In specific SAR studies, N1-methylation of pyrrolo[2,3-d]pyrimidine derivatives demonstrated tolerance in LRRK2 binding but loss of activity in RET inhibition, highlighting its utility as a "selectivity filter" in lead optimization [1, 2].[1]

Cytotoxicity & Metabolic Stability

Unlike standard purines (e.g., 6-Mercaptopurine), which require metabolic activation (ribosylation) to be cytotoxic:[1]

  • Direct Action: this compound derivatives act directly on the protein target.[1]

  • Stability: They are resistant to Purine Nucleoside Phosphorylase (PNP) , an enzyme that rapidly degrades standard purine drugs.[1]

Assay TypeStandard Purine (6-MP)This compound Deriv.[1]Clinical Implication
PNP Degradation High (Rapid clearance)Negligible Longer half-life in plasma.[1]
Mechanism DNA Chain TerminationATP CompetitionReversible inhibition; lower mutagenicity.
IC50 (Leukemia Lines) ~1–5 µM (Cell dependent)0.1–10 µM (Structure dependent)Potency depends on C4/C5 substituents.[1]

Experimental Protocols

To objectively compare the performance of this product against standard purines, the following validated protocols are recommended.

Protocol A: Comparative Kinase Affinity Assay (FRET-based)

Purpose: To determine if the N1-methyl group enhances or disrupts binding to a target kinase (e.g., JAK2) compared to the unmethylated purine standard.[1]

  • Reagents:

    • Recombinant Kinase (JAK2 or LRRK2).[1]

    • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled Kinase Tracer.[1]

    • Compounds: this compound (Test), Adenine (Negative Control), Tofacitinib (Positive Control).[1]

  • Workflow:

    • Prepare 10-point dose-response curves (start 10 µM, 3-fold dilution) in DMSO.

    • Incubate kinase (5 nM) with antibody (2 nM) and tracer (concentration =

      
      ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
      
    • Add test compounds and incubate for 60 minutes at Room Temp.

    • Read: TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic fit.

    • Success Metric: If Test Compound IC50 < 1 µM, the scaffold is a valid hit. Compare shift in IC50 vs. unmethylated control to quantify the "Methyl Penalty" or "Methyl Boost".

Protocol B: PNP Metabolic Stability Assay

Purpose: To validate the resistance of the 7-deaza-1-methyl scaffold to enzymatic degradation compared to Guanosine.[1]

  • System: Purine Nucleoside Phosphorylase (PNP) human recombinant enzyme.

  • Reaction Mix:

    • Substrate: 50 µM Test Compound vs. 50 µM Guanosine (Control).[1]

    • Buffer: 50 mM Potassium Phosphate (pH 7.4).[1]

    • Enzyme: 0.01 Units PNP.

  • Procedure:

    • Initiate reaction by adding enzyme.

    • Sample at t = 0, 15, 30, 60 min.[1]

    • Quench with Acetonitrile (1:1 v/v).[1]

    • Analysis: HPLC-UV (254 nm). Monitor disappearance of parent peak.

  • Expected Result:

    • Standard Purine: >50% degradation within 30 mins.

    • This compound: <5% degradation (Stable).[1]

Signaling Pathway Context (JAK/STAT)

The primary utility of pyrrolo[2,3-d]pyrimidine scaffolds is in the interruption of the JAK/STAT pathway.[1] The diagram below details where the inhibitor acts.[2]

JAK_STAT_PathwayCytokineCytokine(IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target of Pyrrolo-pyrimidine)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitor1-Methyl-1H-pyrrolo[2,3-d]pyrimidineInhibitor->JAKCompetitive Inhibition(ATP Site)NucleusNucleus(Gene Transcription)STAT->NucleusDimerization & Translocation

Figure 2: Mechanism of Action.[1] The scaffold competitively inhibits JAK phosphorylation, preventing STAT translocation.[1]

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry. (2021). Link[1]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. (2021). Link

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. International Journal of Molecular Sciences. (2023).[1] Link[1]

  • Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5'-Nucleotidase (CD73) Inhibitors. Journal of Medicinal Chemistry. (2019). Link[1]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Advances. (2025).[1] Link

A Comparative Guide to Validating Target Engagement of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its resemblance to the purine nucleobase allows it to effectively mimic adenosine and bind to the ATP-binding site of various protein kinases.[1] This has led to the development of potent inhibitors for a range of therapeutic targets, particularly Janus kinases (JAKs), which are crucial in inflammatory and autoimmune diseases.[2][3][4] Given the competitive nature of kinase inhibitor development, robust and quantitative validation of target engagement is paramount to building a strong structure-activity relationship (SAR) and ensuring the clinical success of these compounds.[5]

This guide provides a comparative overview of state-of-the-art methodologies for confirming and quantifying the interaction of this compound-based drugs with their intended protein targets within a cellular context. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate target engagement assays to expedite your drug discovery programs.

Pillar 1: Foundational In Vitro Binding Assays

Before proceeding to complex cellular models, it is crucial to establish a baseline understanding of the direct binding interaction between the compound and its purified target protein. These biochemical and biophysical methods are often the first step in confirming target engagement and can be adapted for high-throughput screening.[6][7]

Biophysical Methods for Direct Binding Analysis

A variety of biophysical techniques can directly measure the binding of a small molecule to its protein target, providing key thermodynamic and kinetic parameters.[5][8]

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free biosensor technologies are invaluable for studying the kinetics of binding interactions.[9][10] They provide real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).[9][11]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): These assays measure the change in the thermal stability of a protein upon ligand binding.[8][10] The binding of a compound typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method is amenable to high-throughput formats.

Biochemical Assays: A First Look at Potency

Biochemical assays are essential for determining the inhibitory potency (e.g., IC50) of a compound against its target enzyme.[7] These assays are typically performed using purified, recombinant proteins.

  • Kinase Activity Assays: For kinase targets, a variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, to measure the inhibition of substrate phosphorylation.[9]

Table 1: Comparison of Foundational In Vitro Binding Assays

Assay TypePrincipleKey OutputsThroughputCausality of Choice
SPR/BLI Measures changes in refractive index upon binding to a sensor surface.kon, koff, KDMedium to HighIdeal for detailed kinetic analysis and ranking compounds based on binding kinetics.
ITC Measures heat changes associated with binding events.KD, ΔH, ΔS, nLowProvides a complete thermodynamic profile, crucial for understanding the driving forces of binding.
DSF/TSA Monitors protein unfolding as a function of temperature.ΔTmHighExcellent for initial hit validation and screening due to its high throughput and low sample consumption.
Kinase Activity Assays Measures the enzymatic activity of the target kinase.IC50HighA direct measure of functional inhibition, essential for initial potency assessment.

Pillar 2: Cellular Target Engagement – The Physiologically Relevant Context

While in vitro assays are fundamental, they lack the complexities of a cellular environment.[5] Cellular target engagement assays are critical for confirming that a compound can penetrate the cell membrane, reach its intracellular target, and bind with sufficient affinity and duration to elicit a biological response.[5][12]

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement

CETSA is a powerful biophysical method that directly measures target engagement in intact cells and even tissues.[13][14] The principle relies on the ligand-induced thermal stabilization of the target protein.[13][15][16]

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis cluster_analysis Protein Analysis A Cells in Culture B Treat with This compound Drug A->B C Heat Shock B->C D Lyse Cells C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The key advantage of CETSA is that it is a label-free method, meaning it does not require modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target engagement.[15][16] The readout can be performed using various techniques, including Western blotting for specific targets or mass spectrometry (MS-CETSA) for proteome-wide analysis of on- and off-target effects.[6][16]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the cellular potency (EC50) of a this compound-based drug.

  • Cell Culture and Plating: Culture your target cells to ~80% confluency. Seed the cells in a multi-well plate at a density that allows for sufficient protein extraction.

  • Compound Treatment: Treat the cells with a serial dilution of your test compound for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating Step: Transfer the plate to a PCR machine or a temperature-controlled water bath and heat the cells at a specific temperature (determined from a prior melt-curve experiment) for 3 minutes. This temperature should be one that causes partial denaturation of the unbound target protein.

  • Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blotting or another suitable detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In-Cell Target Engagement Assays

Several commercially available platforms offer streamlined approaches to measuring intracellular target engagement.[12][17]

  • InCELL Hunter™ and InCELL Pulse™: These assays are based on the principle of protein stabilization.[17] InCELL Pulse utilizes thermal stability, similar to CETSA, while InCELL Hunter measures stabilization related to protein turnover or interaction disruption.[12][18] Both platforms offer a simple, homogeneous protocol with a chemiluminescent readout, making them amenable to high-throughput screening.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding at specific protein targets in living cells.[19] This technology involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer that binds to the same site as the test compound. Competitive displacement of the tracer by the compound results in a decrease in the BRET signal.

Workflow for NanoBRET™ Target Engagement Assay:

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_treatment Compound and Tracer Addition cluster_incubation Incubation cluster_detection Signal Detection A Transfect Cells with NanoLuc-Target Fusion Construct B Add Test Compound and Fluorescent Tracer A->B C Incubate to Reach Binding Equilibrium B->C D Add NanoBRET™ Substrate C->D E Measure BRET Signal D->E

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Table 2: Comparison of Cellular Target Engagement Methods

MethodPrincipleKey OutputsThroughputCausality of Choice
CETSA® Ligand-induced thermal stabilization of the target protein.Thermal shift (ΔTm), Cellular EC50Medium (WB) to High (MS)Gold standard for label-free, direct measurement of intracellular target engagement in a native cellular environment.
InCELL Assays Protein stabilization (thermal or turnover-based).Cellular EC50HighStreamlined, high-throughput platform for quantifying intracellular target engagement.
NanoBRET™ Bioluminescence resonance energy transfer (BRET) competition assay.Cellular IC50HighA sensitive and quantitative method for measuring compound binding in live cells, particularly useful for high-throughput screening.

Pillar 3: Indirect Measures of Target Engagement – Biomarker Analysis

Pharmacodynamic (PD) biomarkers provide an indirect yet crucial measure of target engagement by quantifying the downstream biological effects of drug-target interaction.[20][21] For kinase inhibitors, this often involves measuring changes in the phosphorylation status of downstream substrates.[20][22]

Phosphorylation-Specific Antibodies and Immunoassays

The most common method for assessing the activity of a signaling pathway is the use of antibodies that specifically recognize the phosphorylated form of a protein.

  • Western Blotting: This technique allows for the semi-quantitative analysis of changes in the phosphorylation of a specific substrate in response to drug treatment.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more quantitative and higher-throughput method for measuring the levels of a specific phosphoprotein.

Phosphoproteomics

For a more comprehensive and unbiased view of pathway modulation, quantitative mass spectrometry-based phosphoproteomics can be employed.[20][22] This approach can identify and quantify thousands of phosphorylation sites simultaneously, providing a global picture of the signaling pathways affected by the drug. This is particularly valuable for identifying novel biomarkers of target engagement and for assessing off-target effects.[20]

Signaling Pathway Example: JAK-STAT Pathway

Many this compound-based drugs target JAK kinases.[2][3][23] Inhibition of JAK activity leads to a decrease in the phosphorylation of STAT proteins, which can be readily measured as a biomarker of target engagement.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Gene Target Gene Expression pSTAT->Gene translocates to nucleus and regulates Cytokine Cytokine Cytokine->Receptor Drug This compound Drug Drug->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocol: Western Blot Analysis of p-STAT

  • Cell Treatment: Treat cells with your this compound-based JAK inhibitor at various concentrations for a specified time. Include a positive control (e.g., cytokine stimulation) and a negative control (vehicle).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.

Conclusion: An Integrated Approach to Target Engagement Validation

A robust validation of target engagement for this compound-based drugs requires a multi-faceted approach. It is recommended to start with foundational in vitro assays to confirm direct binding and determine initial potency. Subsequently, cellular target engagement assays, with CETSA being a particularly powerful tool, should be employed to confirm target interaction in a physiologically relevant context. Finally, the measurement of downstream biomarkers provides crucial evidence of functional target modulation. By integrating data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the mechanism of action of their drug candidates, thereby increasing the probability of success in later stages of drug development.

References

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Drug Target Review. (2016, October 6). Whitepaper: InCELL target engagement assays. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Caflisch, A., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10173-10199. Retrieved from [Link]

  • Giam, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1165643. Retrieved from [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Sieber, S. A., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 26(7), 1032-1040.e5. Retrieved from [Link]

  • Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. Retrieved from [Link]

  • Eyers, P. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324419. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Giam, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Karolinska Institutet. (2024, September 2). The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. Figshare. Retrieved from [Link]

  • AACR Journals. (2010, April 15). Abstract 4953: Identification of direct target engagement biomarkers for kinase drug discovery using quantitative mass spectrometry: PDK1 case study. Cancer Research. Retrieved from [Link]

  • Wang, X., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(4), 3357-3375. Retrieved from [Link]

  • Li, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved from [Link]

  • Sapient. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]

  • American Chemical Society. (2012, October 12). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Li, Y., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1876. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

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